molecular formula C13H13N3O4S B3022452 [(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid CAS No. 1142209-62-8

[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid

Cat. No. B3022452
M. Wt: 307.33 g/mol
InChI Key: BNDOPSISRWKAHQ-UHFFFAOYSA-N
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Description

The compound of interest, [(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid, is a derivative of 1,3,4-thiadiazol, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This class of compounds is known for its diverse biological activities and potential use in pharmaceuticals, particularly as a side-chain in cephalosporin antibiotics .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazol derivatives has been reported through various methods. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with the stereochemical structure confirmed by X-ray crystallography . Another study describes the synthesis of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid from aminoisoxazoles, which involved skeletal rearrangement and O-methylation steps . Additionally, an improved synthesis method for a related thioester was developed, which is suitable for industrial production due to its high yield and low cost .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol derivatives has been extensively studied. X-ray crystallography has been used to determine the stereochemical structure of these compounds, revealing details about their planarity and the angles between the thiadiazole ring and other structural moieties . For example, in the case of a 1:1 adduct with 2-(naphthalen-2-yloxy)acetic acid, the heterodimers formed are essentially planar, with specific dihedral angles between the thiadiazole and naphthalene rings .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazol derivatives involves various functionalization reactions. These compounds can undergo reactions such as O-methylation, which has been shown to afford the desired Z-isomer of the target compound . The reactivity also extends to the formation of thioesters, which are important intermediates in the synthesis of cephalosporin antibiotics .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of [(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid are not detailed in the provided papers, the properties of similar 1,3,4-thiadiazol derivatives can be inferred. These compounds typically exhibit solid-state properties conducive to crystal formation and have been characterized by their melting points, solubility, and stability under various conditions . The presence of functional groups such as amino, methoxy, and acetic acid moieties can influence their solubility and reactivity.

properties

IUPAC Name

2-[[5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-8-2-4-9(5-3-8)14-12(19)13-16-15-10(21-13)6-20-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDOPSISRWKAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
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[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
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[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
Reactant of Route 4
[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
Reactant of Route 5
[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
Reactant of Route 6
[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid

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